5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid
Description
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid is a pyrazole derivative characterized by a carboxylic acid group at position 3, an amino group at position 5, a methyl substituent at position 1, and a propyl chain at position 3. Pyrazole-carboxylic acids are pivotal in medicinal chemistry due to their role as intermediates in synthesizing bioactive molecules, including phosphodiesterase inhibitors and antimicrobial agents .
Properties
Molecular Formula |
C8H13N3O2 |
|---|---|
Molecular Weight |
183.21 g/mol |
IUPAC Name |
5-amino-1-methyl-4-propylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C8H13N3O2/c1-3-4-5-6(8(12)13)10-11(2)7(5)9/h3-4,9H2,1-2H3,(H,12,13) |
InChI Key |
PAJFJTZEISHXJX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(N(N=C1C(=O)O)C)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: While specific methods may vary, a common approach is the condensation of an appropriate precursor with an amino group (e.g., 5-aminopyrazole) .
Reaction Conditions:: The reaction typically occurs under mild conditions, often in the presence of suitable catalysts or reagents. Researchers have explored both theoretical and experimental methods to optimize the synthesis .
Industrial Production:: Information on large-scale industrial production methods for this compound is limited. academic research provides valuable insights into its synthesis.
Chemical Reactions Analysis
Reactivity:: 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid can participate in various chemical reactions, including:
Oxidation: Oxidative processes may modify the pyrazole ring.
Reduction: Reduction reactions can alter functional groups.
Substitution: Substituents can be introduced at different positions.
Condensation: It can react with other compounds to form more complex structures.
Common Reagents and Conditions:: Specific reagents and conditions depend on the desired transformation. Researchers often use acid or base-catalyzed reactions to modify the pyrazole moiety.
Major Products:: The major products formed from these reactions include derivatives of 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid, which may find applications in various fields.
Scientific Research Applications
Anti-Infective Properties
Research has demonstrated that aminopyrazole derivatives, including 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid, exhibit potent activity against various bacterial strains. For instance, compounds derived from this structure have shown sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) when bioavailable copper is present. These findings suggest that such derivatives can be developed into effective treatments for resistant bacterial infections .
Table 1: Anti-Infective Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid | MSSA | <0.125 mg/mL |
| 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid | MRSA | <0.125 mg/mL |
Anticancer Activity
The anticancer properties of 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid have been explored through various studies focusing on its ability to inhibit cancer cell proliferation. One study reported that derivatives of this compound exhibited significant antiproliferative effects against several cancer cell lines, including HCT116 and HepG2. The mechanism involves interaction with DNA, leading to apoptosis in cancer cells .
Table 2: Anticancer Activity of Pyrazole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid | HCT116 | 15.6 |
| 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid | HepG2 | 20.3 |
DNA Interaction Studies
Studies have shown that the binding affinity of pyrazole derivatives to DNA can significantly influence their anticancer efficacy. For example, a derivative was found to exhibit high DNA-binding affinity, which correlates with its ability to inhibit cell proliferation through a mechanism involving DNA damage .
Kinase Inhibition
The compound also acts as a kinase inhibitor, which is crucial in cancer therapy as many cancers are driven by aberrant kinase activity. Specific derivatives have been identified that selectively inhibit key kinases involved in cancer progression .
Antibacterial Properties
In addition to anticancer effects, certain pyrazole derivatives have demonstrated antibacterial properties against both Gram-positive and Gram-negative bacteria. One study highlighted the dual action of some compounds against bacterial strains while also exhibiting anticancer activity .
Table 3: Antibacterial Activity of Pyrazole Derivatives
| Compound | Target Bacteria | Zone of Inhibition (mm) |
|---|---|---|
| 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid | K. pneumoniae | 22 |
| 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid | B. thuringiensis | 24 |
Mechanism of Action
The exact mechanism by which 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid exerts its effects remains an active area of research. It likely interacts with specific molecular targets and pathways.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features, molecular weights, and spectral data of 5-amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid with its analogs:
Key Observations:
Molecular Weight: Larger substituents (e.g., benzyl in ) increase molecular weight, which may influence bioavailability and metabolic stability.
Spectral Characteristics :
- IR Spectroscopy : Carboxylic acid C=O stretches appear consistently near 1650 cm⁻¹ across analogs (e.g., 1651 cm⁻¹ in ).
- NMR : Methyl groups in aliphatic chains resonate at δ ~2.25 ppm (e.g., δ 2.25 ppm for CH₃ in ), while aromatic protons in phenyl-substituted analogs show signals between δ 7.36–7.54 ppm .
Biological Activity
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid, a compound belonging to the pyrazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, including its anti-inflammatory, anticancer, and antibacterial effects, supported by recent research findings.
Chemical Structure and Properties
The molecular formula of 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid is . Its structural features contribute to its biological activity, particularly its ability to interact with various biological targets.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid. It has shown significant cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 3.79 | Induces apoptosis |
| A549 | 26 | Inhibits proliferation |
| HepG2 | 0.07 | Kinase inhibition |
In particular, the compound demonstrated a notable ability to inhibit Aurora-A kinase and VEGF-induced proliferation in human umbilical vein endothelial cells, with IC50 values of and respectively .
2. Anti-inflammatory Effects
The anti-inflammatory properties of this compound have been explored through various in vitro studies. It has been shown to significantly reduce TNF-a release in LPS-stimulated whole blood, achieving an inhibition value of 97.7% at a concentration of (IC50 = ) . Additionally, it has been effective in reducing glial inflammation and oxidative neurotoxicity in neuronal cell models .
3. Antibacterial Activity
5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid exhibits antibacterial properties against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Inhibition Zone Diameter (mm) | Reference Drug |
|---|---|---|
| Staphylococcus aureus | 24 | Ampicillin (20 mm) |
| Escherichia coli | 22 | Ampicillin (17 mm) |
The compound has shown larger inhibition zones compared to standard antibiotics, indicating its potential as an antibacterial agent .
Case Study 1: Anticancer Mechanism Exploration
A study investigated the binding interactions of 5-Amino-1-methyl-4-propyl-1H-pyrazole-3-carboxylic acid with tubulin at the colchicine binding site using molecular docking simulations. The results indicated that the compound effectively inhibits tubulin polymerization, leading to cell cycle arrest in the G2/M phase .
Case Study 2: Anti-inflammatory Action
In vivo studies demonstrated that treatment with this pyrazole derivative reduced microglial activation and astrocyte proliferation in a mouse model of neuroinflammation induced by LPS . These findings support its potential application in treating neurodegenerative diseases associated with inflammation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
